Phenylacetylglutamine

Descripción general

Descripción

La fenilacetilglutamina es un metabolito natural que se forma mediante la conjugación de fenilacetato y glutamina. Se encuentra comúnmente en la orina humana y es particularmente prevalente en individuos con trastornos del ciclo de la urea. Este compuesto juega un papel crucial en la vía alternativa para la eliminación de residuos de nitrógeno en el cuerpo, especialmente en condiciones en las que el ciclo de la urea está deteriorado .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La fenilacetilglutamina se puede sintetizar a través de la reacción de fenilacetil-CoA con L-glutamina. Esta reacción está catalizada por la enzima fenilacetiltransferasa o glutamin N-acetiltransferasa, que se encuentra en las mitocondrias hepáticas humanas .

Métodos de producción industrial: La producción industrial de fenilacetilglutamina normalmente implica la transformación microbiana de la fenilalanina dietética en ácido fenilacético, seguida de la conjugación con glutamina en el hígado. Este proceso aprovecha las vías metabólicas de la microbiota intestinal y las enzimas hepáticas para producir fenilacetilglutamina de manera eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: La fenilacetilglutamina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados de fenilacetilglutamina.

Reducción: Aunque menos comunes, las reacciones de reducción pueden modificar los grupos funcionales en la fenilacetilglutamina.

Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones de fenilo o glutamina, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de fenilacetilglutamina, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Cardiovascular Health

PAGln has been linked to several cardiovascular conditions, particularly atherosclerotic cardiovascular disease (ASCVD). Research indicates that PAGln enhances thrombosis potential and is associated with major adverse cardiovascular events.

Key Findings:

- Gut Microbial Pathways: Two distinct microbial pathways contribute to PAGln production: one involving phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and the other phenylpyruvate decarboxylase (PPDC). Both pathways are significantly more abundant in the gut microbiomes of ASCVD patients compared to healthy controls .

- Mechanistic Insights: PAGln acts as a negative allosteric modulator of β2-adrenergic receptors, influencing cardiac function and potentially contributing to heart failure phenotypes .

Table 1: Association of PAGln with Cardiovascular Conditions

Inflammatory Bowel Diseases

PAGln has shown potential as a biomarker and therapeutic target in inflammatory bowel diseases (IBD), including Crohn's disease.

Case Study Insights:

- A study involving treatment-naïve Crohn's disease patients found that elevated serum PAGln levels correlate with disease severity and platelet activation, suggesting its role in prothrombotic processes associated with IBD .

- The administration of PAGln exacerbated colitis in mouse models, indicating its involvement in inflammatory responses .

Table 2: Role of PAGln in Inflammatory Bowel Diseases

Therapeutic Targeting

Given its involvement in various pathophysiological processes, PAGln presents opportunities for therapeutic targeting.

Research Directions:

- Microbial Manipulation: Understanding the gut microbial pathways leading to PAGln production can inform strategies for dietary or probiotic interventions aimed at reducing its levels in at-risk populations .

- Pharmacological Interventions: Investigating compounds that modulate the effects of PAGln on adrenergic receptors may lead to novel treatments for heart failure and other cardiovascular conditions .

Mecanismo De Acción

La fenilacetilglutamina ejerce sus efectos principalmente a través de su papel en el metabolismo del nitrógeno. Se produce mediante la conjugación de fenilacetato con glutamina en el hígado y los riñones. Este proceso está catalizado por la enzima fenilacetiltransferasa. La fenilacetilglutamina se excreta luego en la orina, lo que ayuda a eliminar el exceso de nitrógeno del cuerpo. Además, se ha demostrado que la fenilacetilglutamina interactúa con los receptores adrenérgicos, influyendo en la activación plaquetaria y contribuyendo a las enfermedades cardiovasculares .

Comparación Con Compuestos Similares

La fenilacetilglutamina se puede comparar con otros compuestos similares, como:

Fenilacetilglicina: Otro metabolito nitrogenado que se forma mediante la conjugación de fenilacetato con glicina. Se encuentra más comúnmente en roedores.

Fenilacetil-CoA: Un intermedio en la síntesis de fenilacetilglutamina.

Ácido fenilacético: Un precursor en la síntesis de fenilacetilglutamina y otros compuestos relacionados.

Singularidad: La fenilacetilglutamina es única debido a su papel específico en el metabolismo del nitrógeno humano y su asociación con los trastornos del ciclo de la urea. A diferencia de la fenilacetilglicina, que es más prevalente en roedores, la fenilacetilglutamina es un metabolito principal en los humanos .

Actividad Biológica

Phenylacetylglutamine (PAGln) is a gut microbiota-derived metabolite that has garnered attention for its significant biological activities, particularly in relation to cardiovascular health, inflammatory bowel diseases, and metabolic processes. This article reviews the current understanding of PAGln's biological activity, focusing on its mechanisms of action, associations with various diseases, and potential therapeutic implications.

1. Biochemical Pathways and Production

PAGln is synthesized primarily from dietary phenylalanine through microbial metabolism in the gut. The process involves two key pathways:

- Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) : This enzyme catalyzes the conversion of phenylpyruvate to phenylacetic acid (PAA).

- Phenylpyruvate decarboxylase (PPDC) : This pathway also contributes to the production of PAA from phenylpyruvate.

Subsequently, PAA conjugates with glutamine in the liver and kidney to form PAGln. The presence of these microbial pathways has been shown to correlate with increased circulating levels of PAGln, particularly in patients with atherosclerotic cardiovascular disease (ASCVD) .

2.1 Cardiovascular Implications

Recent studies indicate that PAGln acts as a negative allosteric modulator of β2-adrenergic receptors (β2AR), which are crucial for heart function. This modulation affects cardiac contractility and may contribute to heart failure pathophysiology . Elevated levels of PAGln have been associated with:

- Increased risk of major adverse cardiovascular events (MACE), including myocardial infarction and stroke.

- Severity of coronary artery disease and heart failure .

2.2 Inflammatory Bowel Disease (IBD)

Research has linked PAGln to inflammatory processes in conditions such as Crohn's disease (CD). In animal models, administration of PAGln exacerbated colitis severity, indicating its role in promoting inflammatory responses . Key findings include:

- Elevated PAGln levels were observed in patients with CD.

- PAGln enhanced platelet activation and coagulation-related biological processes, suggesting a prothrombotic effect that may worsen inflammation .

3.1 Clinical Associations

A study involving 136 patients with Crohn's disease and 126 healthy controls demonstrated that serum levels of PAGln were significantly higher in the CD cohort. This correlation suggests that PAGln could serve as a potential biomarker for diagnosing and monitoring CD progression .

3.2 Experimental Models

In gnotobiotic mice studies, specific gut microbial populations capable of producing PAGln were identified as key contributors to increased plasma levels associated with cardiovascular diseases. These findings underscore the importance of gut microbiota composition in influencing systemic health through metabolites like PAGln .

4. Summary Table of Biological Activities

| Biological Activity | Associated Conditions | Mechanism |

|---|---|---|

| Negative allosteric modulation | Heart Failure, CVD | Modulation of β2AR |

| Pro-inflammatory effects | Crohn's Disease | Enhanced platelet activation |

| Correlation with thrombotic events | IBD | Upregulation of coagulation processes |

5. Conclusion and Future Directions

This compound represents a significant link between gut microbiota metabolism and various health outcomes, particularly in cardiovascular and inflammatory diseases. Understanding its biological activities opens avenues for potential therapeutic strategies targeting microbial metabolites to improve health outcomes.

Future research should focus on:

- Elucidating the precise mechanisms by which PAGln influences different biological pathways.

- Exploring therapeutic interventions that modulate PAGln levels or its effects on target receptors.

- Investigating the role of dietary modifications in managing conditions associated with elevated PAGln levels.

Propiedades

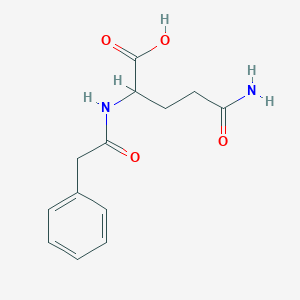

IUPAC Name |

5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLIEFSWGNOPJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865408 | |

| Record name | N~2~-(Phenylacetyl)glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28047-15-6 | |

| Record name | Phenylacetylglutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phenylacetylglutamine and how is it formed?

A1: this compound (PAGln) is a metabolite produced primarily in the liver through the conjugation of phenylacetate (PAA) and glutamine. [, , , , ] PAA itself is derived from the gut microbiota-dependent metabolism of phenylalanine, an essential amino acid obtained from dietary sources like eggs, meat, and dairy products. [, ] In simpler terms, our gut bacteria break down phenylalanine from our diet, forming PAA, which is then further processed in the liver to create PAGln.

Q2: How is this compound excreted from the body?

A2: this compound is primarily excreted in the urine. [, , , ]

Q3: How do researchers measure this compound levels?

A3: Several analytical methods can be used to measure PAGln levels in biological samples like plasma and urine. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method involves separating and identifying compounds based on their mass-to-charge ratio after being vaporized and ionized. []

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique separates compounds through liquid chromatography and then identifies them based on their mass-to-charge ratio after ionization. This method is highly sensitive and allows for the quantification of PAGln in various biological samples. [, , ]

- High Performance Liquid Chromatography (HPLC): This method separates components within a mixture based on their interactions with a stationary phase (column) and a mobile phase (solvent). [, ]

- Nuclear Magnetic Resonance (NMR): This technique exploits the magnetic properties of atomic nuclei to determine the structure and dynamics of molecules. It has been used to study the labeling patterns of PAGln derived from different isotopic tracers, providing insights into metabolic pathways. [, , ]

Q4: What is the role of this compound in studying liver metabolism?

A4: this compound serves as a valuable, non-invasive probe for studying liver metabolism, particularly the citric acid cycle and gluconeogenesis. [, ] This is because its glutamine moiety reflects the labeling pattern of liver alpha-ketoglutarate, a key intermediate in these metabolic pathways. [] By administering isotopically labeled precursors and analyzing the labeling patterns of PAGln in urine, researchers can gain insights into the fluxes of various metabolic pathways within the liver.

Q5: How are this compound levels affected in patients with chronic kidney disease (CKD)?

A5: this compound levels are elevated in patients with CKD, particularly those with more advanced stages of the disease. [] This increase is primarily attributed to impaired renal clearance, meaning the kidneys are less efficient at removing PAGln from the bloodstream. [, , ]

Q6: What are the potential health implications of elevated this compound levels?

A6: Elevated serum PAGln levels have been associated with an increased risk of:

- Mortality: Higher PAGln levels are independently associated with an increased risk of death in CKD patients. []

- Cardiovascular Disease (CVD): Several studies have reported a strong and independent association between elevated PAGln levels and an increased risk of CVD events, including heart failure. [, , , , ] This effect is thought to be mediated through the activation of adrenergic receptors. [, , ]

- Atherosclerosis: PAGln has been shown to accelerate the progression of atherosclerosis, a condition where plaque builds up inside the arteries, in animal models of diabetes. [, ] This effect is linked to PAGln's ability to promote inflammation and impair macrophage function. [, ]

- Cognitive Impairment: Some studies suggest that elevated PAGln levels may be associated with impaired executive function in dialysis patients. []

Q7: How does this compound contribute to the progression of atherosclerosis?

A7: Research indicates that PAGln may contribute to atherosclerosis by:

- Promoting Inflammation: PAGln can activate the β2-adrenergic receptor, leading to a pro-inflammatory state in macrophages. This pro-inflammatory environment can contribute to the development and progression of atherosclerosis. [, ]

- Enhancing Platelet Activation: PAGln can enhance platelet activation through the α2A, α2B, and β2 adrenergic receptors. [] This increased platelet activity can contribute to thrombosis, a major complication of atherosclerosis. []

Q8: What is the potential role of this compound in Crohn's disease?

A8: Recent research suggests that PAGln may be involved in the development and progression of Crohn's disease (CD). [] One study found that elevated PAGln levels, driven by a high-protein diet and an increased abundance of phenylacetic acid-producing bacteria in the gut, were associated with CD severity. [] Additionally, administration of phenylacetylglycine (PAGly), a metabolite similar to PAGln, worsened colitis in a mouse model, potentially through platelet activation and inflammation. []

Q9: Are there any potential therapeutic strategies targeting this compound?

A9: Although research is still in early stages, modulating PAGln levels or its downstream effects presents a potential therapeutic avenue for managing diseases like CKD, CVD, and CD.

- Dietary Interventions: Modifying dietary protein intake and composition could potentially influence gut microbiota composition and, consequently, PAGln production. []

- Prebiotic/Probiotic Therapy: Further research is needed to explore whether specific prebiotics or probiotics can effectively modulate gut microbiota and reduce PAGln levels. []

Q10: Can this compound be used as a biomarker for disease?

A10: Given its association with various diseases, PAGln holds potential as a biomarker for:

- Early CKD Detection: Its early elevation in CKD progression makes it a potential marker for identifying individuals at risk and enabling timely intervention. [, ]

- CVD Risk Stratification: Elevated PAGln levels could help identify individuals at higher risk of CVD events, potentially allowing for more personalized preventive measures. [, , , , ]

- CD Diagnosis and Monitoring: Its association with CD severity suggests its potential as a diagnostic marker or for monitoring disease activity and treatment response. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.